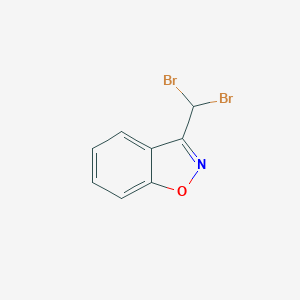

3-(Dibromomethyl)-1,2-benzisoxazole

Description

Historical Trajectories and Seminal Discoveries in Benzisoxazole Chemistry

The exploration of benzisoxazole chemistry has a rich history, with early synthetic methods laying the groundwork for its current prominence. chim.it Classical approaches often involved the cyclization of appropriately substituted aromatic precursors. chim.it For instance, one of the foundational methods for creating the 1,2-benzisoxazole (B1199462) core is through the cyclization of 2-hydroxyaryl oximes. chim.it

Over the last quarter-century, the field has seen the emergence of more sophisticated synthetic strategies, including transition-metal-catalyzed reactions and aryne chemistry, which have expanded the diversity of accessible benzisoxazole derivatives. chim.itorganic-chemistry.org A significant milestone in the history of benzisoxazole chemistry was the discovery of the profound biological activities of its derivatives. The development of drugs such as the anticonvulsant Zonisamide and the atypical antipsychotics Risperidone and Paliperidone highlighted the therapeutic potential of this scaffold. chim.itresearchgate.netnih.gov These seminal discoveries spurred a wave of research, cementing the 1,2-benzisoxazole moiety as a crucial component in modern medicinal chemistry. researchgate.net

Strategic Importance of the 1,2-Benzisoxazole Core as a Privileged Scaffold in Medicinal Chemistry Research

The 1,2-benzisoxazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govrsc.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for drug discovery across different therapeutic areas. nih.gov The benzisoxazole template provides a rigid backbone with versatile binding properties, allowing it to be a potent and selective ligand for various biological targets. nih.govresearchgate.net

The strategic incorporation of the benzisoxazole moiety into drug candidates has led to the discovery of compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net Its isosteric relationship with endogenous structures like indoles further enhances its value in drug design. researchgate.net The success and diversity of benzisoxazole-based compounds in clinical use and advanced research underscore its strategic importance and suggest that it will continue to be a fruitful area for future drug discovery efforts. nih.govresearchgate.netrsc.org

Table 1: Therapeutic Potential of 1,2-Benzisoxazole Derivatives

| Therapeutic Area | Research Findings | Citations |

|---|---|---|

| Anticonvulsant | Derivatives have been developed as antiepileptic agents, with Zonisamide being a notable example. | nih.govchim.itresearchgate.net |

| Antipsychotic | The scaffold is central to several atypical antipsychotics, including Risperidone and Paliperidone, used for treating schizophrenia. | wikipedia.orgnih.govisca.me |

| Antimicrobial | Certain derivatives exhibit potent activity against various bacterial strains, including E. coli and S. aureus. | nih.govresearchgate.netisca.me |

| Anticancer | Research has demonstrated the antiproliferative effects of benzisoxazole compounds in various tumor models, such as acute myeloid leukemia. | nih.govnih.gov |

| Anti-inflammatory | Benzisoxazole derivatives bearing specific substituents have shown good anti-inflammatory activity. | nih.gov |

| Analgesic | Compounds from the 3-aminobenzisoxazole class have been reported to possess analgesic properties. | researchgate.net |

| Antitubercular | Analogs have been synthesized and screened for activity against Mycobacterium tuberculosis, showing promise as potential new treatments. | nih.govresearchgate.net |

| Acetylcholinesterase Inhibition | The scaffold has been used to design inhibitors of acetylcholinesterase, which are relevant for the treatment of Alzheimer's disease. | nih.govresearchgate.net |

Overview of Research Directions for Halogenated Benzisoxazole Derivatives

The functionalization of the benzisoxazole core is a key strategy for modulating its biological activity. The introduction of halogen atoms is a particularly important tactic in this regard. Research has shown that halogenation can significantly influence the potency and neurotoxicity of benzisoxazole derivatives. nih.govnih.gov For example, the introduction of a halogen at the 5-position of the benzisoxazole ring was found to increase the anticonvulsant activity of certain compounds. nih.govnih.gov

Within this context, the compound 3-(Dibromomethyl)-1,2-benzisoxazole represents a specific area of interest. Although detailed biological studies on this particular molecule are not widely published, its structure suggests its primary role is as a reactive intermediate in organic synthesis. Its chemical properties are summarized below.

Table 2: Chemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₈H₅Br₂NO | nih.gov |

| PubChem CID | 4131102 | nih.gov |

| CAS Number | 867040-02-6 | chemicalbook.com |

The chemistry of the related compound, 3-(Bromomethyl)-1,2-benzisoxazole (B15218), offers insight into the likely utility of its dibrominated counterpart. chemicalbook.com 3-(Bromomethyl)-1,2-benzisoxazole is a crucial and highly reactive intermediate used to synthesize a variety of pharmacologically active derivatives. prepchem.com The labile bromine atom allows for facile nucleophilic substitution, enabling the attachment of various functional groups to the benzisoxazole core. This approach has been successfully used to create derivatives with significant anticonvulsant properties, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole. nih.gov Given this precedent, this compound is positioned as a valuable synthetic precursor, offering a pathway to novel, potentially bioactive molecules through the reactivity of its dibromomethyl group.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dibromomethyl)-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO/c9-8(10)7-5-3-1-2-4-6(5)12-11-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIXOPJFGVYDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399679 | |

| Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867040-02-6 | |

| Record name | 3-(DIBROMOMETHYL)-1,2-BENZISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Dibromomethyl 1,2 Benzisoxazole and Its Analogues

Advanced Precursor Synthesis and Bromination Strategies for Accessing 3-(Dibromomethyl)-1,2-benzisoxazole

The traditional and most direct routes to this compound rely on the bromination of a suitable precursor, typically 3-methyl-1,2-benzisoxazole or a related derivative like 1,2-benzisoxazole-3-acetic acid. These methods hinge on the reactivity of the "benzylic-like" position of the C3-substituent, which is amenable to free-radical halogenation.

A common precursor for C3-functionalized benzisoxazoles is 1,2-benzisoxazole-3-acetic acid. The synthesis of the related monobrominated compound, 3-(bromomethyl)-1,2-benzisoxazole (B15218), can be achieved from α-bromo-1,2-benzisoxazole-3-acetic acid. In a typical procedure, suspending α-bromo-1,2-benzisoxazole-3-acetic acid in a solvent like toluene (B28343) and heating it under reflux for an extended period (e.g., 18 hours) leads to decarboxylation and the formation of the desired 3-(bromomethyl)-1,2-benzisoxazole. prepchem.com A similar process is used for substituted analogues, such as the synthesis of 5-chloro-3-(bromomethyl)-1,2-benzisoxazole from α-bromo-5-chloro-1,2-benzisoxazole-3-acetic acid.

The most direct pathway to the target compound, however, involves the bromination of 3-methyl-1,2-benzisoxazole. This transformation is typically accomplished via a free-radical mechanism using a brominating agent like N-bromosuccinimide (NBS). chadsprep.com The reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com To achieve dibromination to form this compound, the stoichiometry of NBS is increased (≥2 equivalents), and reaction conditions may be adjusted to favor the second halogenation event.

Table 1: Synthesis of 3-(Bromomethyl)-1,2-benzisoxazole via Precursor Decarboxylation

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| α-Bromo-1,2-benzisoxazole-3-acetic acid | Toluene, reflux, 18h | 3-(Bromomethyl)-1,2-benzisoxazole | N/A | prepchem.com |

| α-Bromo-5-chloro-1,2-benzisoxazole-3-acetic acid | Toluene, 96°C, 18h | 5-Chloro-3-(bromomethyl)-1,2-benzisoxazole | N/A |

Regioselectivity in the bromination of 3-methyl-1,2-benzisoxazole is inherently high. The methyl group at the C3 position is analogous to a benzylic position, making its C-H bonds significantly weaker than the aromatic C-H bonds of the fused benzene (B151609) ring. masterorganicchemistry.comyoutube.com Consequently, free-radical halogenation preferentially occurs at this methyl group, leaving the aromatic ring untouched. masterorganicchemistry.com This intrinsic reactivity ensures that bromination with agents like NBS almost exclusively yields products of substitution at the C3-methyl position. While methods exist for the regioselective bromination of various aromatic compounds using different catalytic systems, the inherent reactivity of the 3-methyl group often makes external directing groups or special catalysts unnecessary for achieving this specific regioselectivity. researchgate.net

Diastereoselectivity becomes a relevant consideration only when the benzisoxazole scaffold is already chiral, containing one or more stereocenters. The formation of the 3-(dibromomethyl) group from the 3-methyl group does not create a new stereocenter, as the resulting carbon is achiral. However, if a chiral center exists elsewhere in the molecule, the introduction of the first bromine atom to create a 3-(bromomethyl) group could theoretically proceed with diastereoselectivity, potentially favoring the formation of one diastereomer over the other, depending on the steric and electronic environment. The subsequent addition of the second bromine atom would then lead to the final achiral dibromomethyl product.

The construction of the this compound architecture often begins with the synthesis of the core benzisoxazole ring system, followed by functionalization. A variety of multi-step strategies have been developed for the synthesis of 1,2-benzisoxazoles. chim.itorganic-chemistry.org

One common pathway starts with an o-hydroxyaryl ketone. The general sequence is as follows:

Oxime Formation: The starting o-hydroxyacetophenone (or a related ketone) is reacted with hydroxylamine (B1172632) (NH₂OH) or its salt to form the corresponding oxime.

Cyclization: The resulting o-hydroxyaryl oxime undergoes cyclization to form the 1,2-benzisoxazole (B1199462) ring. This step often involves converting the oxime's hydroxyl group into a good leaving group, which is then displaced by the phenolic oxygen. chim.it This can be achieved using reagents like mesyl chloride (MsCl) or thionyl chloride (SOCl₂). chim.it This sequence yields 3-methyl-1,2-benzisoxazole.

Dibromination: The synthesized 3-methyl-1,2-benzisoxazole is then subjected to dibromination, typically using excess N-bromosuccinimide (NBS) and a radical initiator, to yield the final this compound product. masterorganicchemistry.com

An alternative approach involves building the benzisoxazole ring from non-aromatic precursors or through cycloaddition reactions. For instance, [3+2] cycloaddition of in-situ generated nitrile oxides with arynes provides a direct route to functionalized benzisoxazoles. nih.gov If a precursor leading to 3-methyl-1,2-benzisoxazole is used, the subsequent dibromination step would complete the synthesis.

Exploration of Contemporary Synthetic Approaches for this compound Formation

Modern synthetic chemistry seeks to improve upon traditional methods by incorporating techniques that enhance reaction rates, improve yields, and adhere to the principles of green chemistry. These contemporary approaches are applicable to both the formation of the benzisoxazole scaffold and its subsequent halogenation.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. arkat-usa.org For the synthesis of benzisoxazole and its derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes, often with improved yields compared to conventional heating. arkat-usa.orgnih.gov This technique can be applied to various steps, including the condensation and cyclization reactions that form the heterocyclic core or in subsequent functionalization steps. researchgate.netresearchgate.net For example, the synthesis of benzoxazole (B165842) derivatives via condensation has been shown to be highly efficient under microwave conditions. researchgate.net Similarly, microwave-assisted halogenation of related heterocyclic systems has been reported, suggesting its potential applicability for the rapid bromination of 3-methyl-1,2-benzisoxazole. semanticscholar.org

Green chemistry principles aim to reduce the environmental impact of chemical processes. semanticscholar.org In the context of benzisoxazole synthesis, this can involve:

Using Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). jetir.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often facilitated by techniques like ultrasound irradiation or grinding, which can lead to efficient synthesis of benzoxazoles and related heterocycles. nih.gov

Catalysis: Employing catalysts that are efficient and can be easily recovered and reused, minimizing waste. nih.gov

While free-radical bromination with NBS is the conventional method for converting a benzylic C-H bond to a C-Br bond, transition-metal catalysis offers an alternative pathway. This is an area of growing research interest, focusing on the selective functionalization of C(sp³)–H bonds. Iron and copper complexes, in particular, have been investigated as inexpensive and less toxic catalysts for such transformations. sdu.edu.cnbeilstein-journals.org

An iron-catalyzed method for the chemo- and site-selective bromination of benzylic C-H bonds has been described. sdu.edu.cn This approach uses a simple iron(II) bromide catalyst without the need for complex ligands and can be performed under mild conditions. sdu.edu.cn Similarly, copper-catalyzed aerobic oxidation of benzylic methylenes has been demonstrated, showcasing the ability of base metals to activate this position. beilstein-journals.org Although direct application of these specific catalytic systems for the dibromination of 3-methyl-1,2-benzisoxazole is not extensively documented, they represent a contemporary synthetic strategy that could potentially be adapted for this purpose, offering an alternative to radical initiators.

Table 2: Summary of Synthetic Approaches

| Approach | Key Features | Relevant Step(s) | References |

| Classical Radical Bromination | Use of NBS and a radical initiator (AIBN, light). High regioselectivity. | C3-Methyl Dibromination | chadsprep.commasterorganicchemistry.com |

| Precursor Decarboxylation | Synthesis from an α-bromo-acetic acid derivative. | Formation of C3-Bromomethyl group | prepchem.com |

| Multi-step Synthesis | Construction of the benzisoxazole core followed by side-chain functionalization. | Benzisoxazole Ring Formation & Subsequent Bromination | chim.itorganic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Benzisoxazole Ring Formation, Halogenation | arkat-usa.orgnih.govsemanticscholar.org |

| Green Chemistry Principles | Use of eco-friendly solvents (water, ethanol) or solvent-free conditions. | Benzisoxazole Ring Formation | jetir.orgnih.gov |

| Transition Metal-Catalyzed Bromination | Use of catalysts like FeBr₂ as an alternative to radical initiators. | C3-Methyl Bromination (potential application) | sdu.edu.cnbeilstein-journals.org |

One-Pot Synthetic Methodologies for Direct Functionalization

While a direct, one-pot synthesis for the specific dibromomethylation of a pre-formed 1,2-benzisoxazole ring is not extensively documented in mainstream literature, advancements in synthetic strategies for related heterocyclic systems offer valuable insights. The development of one-pot reactions is a significant goal in modern synthesis to improve efficiency and reduce waste.

For the broader benzisoxazole family, one-pot methodologies primarily focus on the construction of the heterocyclic ring itself from acyclic precursors. A notable example is the [3+2] cycloaddition reaction between arynes and nitrile oxides, both of which can be generated in situ under the same reaction conditions. nih.govorganic-chemistry.org In this approach, a fluoride (B91410) source like cesium fluoride (CsF) can simultaneously trigger the formation of benzyne (B1209423) from an o-(trimethylsilyl)aryl triflate precursor and generate a nitrile oxide from a corresponding chlorooxime. nih.gov This strategy allows for the rapid assembly of diverse 3-substituted 1,2-benzisoxazoles.

While these methods provide the 3-substituted benzisoxazole core, subsequent functionalization, such as dibromomethylation, would typically be a separate step. The development of a true one-pot process for this compound would likely involve the cyclization to form the ring followed by a radical bromination sequence in the same reaction vessel, a synthetic challenge that requires orthogonal reaction conditions. Research into one-pot syntheses for other benzazoles, such as benzimidazoles and benzoxazoles using various promoters, indicates a continuing trend toward more efficient, consolidated synthetic procedures in heterocyclic chemistry. jlu.edu.cnbeilstein-journals.org

Table 1: Selected One-Pot Approaches for Benzazole Synthesis

| Benzazole Type | Precursors | Reagents/Conditions | Key Feature |

| 3-Aryl/Alkyl-1,2-benzisoxazoles | o-(trimethylsilyl)aryl triflates, Chlorooximes | Cesium Fluoride (CsF), Acetonitrile (B52724) | In situ generation of both benzyne and nitrile oxide intermediates for [3+2] cycloaddition. nih.govorganic-chemistry.org |

| 2-Aryl/Alkyl-benzoxazoles | 2-Aminophenols, Thioamides | Triphenylbismuth dichloride, 1,2-dichloroethane | Promoter-based cyclodesulfurization under mild conditions. beilstein-journals.org |

| 2-CF₃/CHF₂-benzazoles | o-phenylenediamines, 2-aminophenols | Trifluoroacetic acid or Difluoroacetic acid | Direct condensation to form fluoroalkyl-substituted benzazoles. researchgate.net |

Mechanistic Elucidation of Dibromomethylation and Related Synthetic Transformations

The primary route to introduce a dibromomethyl group onto the 3-position of a 1,2-benzisoxazole ring involves the radical halogenation of a 3-methyl-1,2-benzisoxazole precursor. This transformation is an extension of the well-established synthesis of 3-(bromomethyl)-1,2-benzisoxazole, which is a key intermediate for many pharmaceutical derivatives. nih.gov

The reaction typically employs a radical initiator, such as azobisisobutyronitrile (AIBN), and a source of bromine radicals, most commonly N-bromosuccinimide (NBS). The mechanism proceeds through a classic free-radical chain reaction.

Initiation: The process begins with the thermal or photochemical decomposition of the initiator (AIBN) to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS to produce the crucial bromine radical (Br•).

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group at the 3-position of the benzisoxazole ring. This is the rate-determining step and forms a resonance-stabilized benzylic-type radical and a molecule of hydrogen bromide (HBr). Second, this newly formed radical reacts with another molecule of NBS to abstract a bromine atom, yielding the 3-(bromomethyl)-1,2-benzisoxazole product and a new succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain. To achieve dibromination, this propagation cycle is repeated on the 3-(bromomethyl) intermediate.

Termination: The reaction is concluded when any two radical species combine, removing them from the propagation cycle.

Investigation of Reaction Intermediates and Transition States

The key reactive intermediates in the dibromomethylation process are radicals. The primary species are the bromine radical (Br•) and the two successive carbon-centered radicals formed on the benzisoxazole moiety.

3-(Methyl)-1,2-benzisoxazol-3-yl Radical: Formed after the initial hydrogen abstraction. Its stability is enhanced by resonance delocalization of the unpaired electron into the aromatic system, which favors radical formation at this benzylic-like position.

3-(Bromomethyl)-1,2-benzisoxazol-3-yl Radical: Formed by hydrogen abstraction from the bromomethyl intermediate. This radical is also resonance-stabilized and is the direct precursor to the final dibrominated product.

In the context of forming the benzisoxazole ring itself, other types of intermediates are crucial. For instance, in the [3+2] cycloaddition pathway, highly reactive species like nitrile oxides and arynes are generated in situ. nih.gov The transition state for this reaction involves the concerted approach of the 1,3-dipolar nitrile oxide to the aryne, forming two new covalent bonds simultaneously.

Table 2: Key Intermediates in Benzisoxazole Synthesis and Functionalization

| Reaction Type | Key Intermediate(s) | Method of Generation |

| Radical Bromination | Bromine radical (Br•), Benzisoxazol-3-yl radical | Reaction of AIBN with NBS. |

| [3+2] Cycloaddition | Nitrile Oxide, Benzyne | Fluoride-induced elimination from chlorooxime and o-(trimethylsilyl)aryl triflate precursors. nih.gov |

| Cyclization of Oximes | O-Acyl Oxime | Acylation of a 2-hydroxyaryl oxime followed by base-promoted cyclization. chim.it |

Stereochemical Considerations in this compound Synthesis

Stereochemistry is not a significant factor in the synthesis of this compound. The rationale is based on the nature of the starting materials, intermediates, and the final product.

Achiral Precursor: The synthesis typically starts from 3-methyl-1,2-benzisoxazole. The methyl group (—CH₃) is achiral.

Planar Radical Intermediates: The carbon-centered radicals formed at the 3-position during the propagation steps are sp²-hybridized and have a trigonal planar geometry. Even if a chiral center were present elsewhere in the molecule, any stereochemical information at the reacting carbon would be lost upon formation of this planar radical.

Achiral Product: The final product, this compound, possesses a dibromomethyl group (—CHBr₂). This group has a plane of symmetry and is therefore achiral.

Consequently, the reaction does not create any new stereocenters, and issues such as enantioselectivity or diastereoselectivity are not relevant to this specific transformation. While some syntheses of complex benzisoxazole derivatives may involve stereoselective steps, the fundamental dibromomethylation of the 3-methyl parent compound is a stereochemically straightforward process.

Chemical Reactivity and Derivatization Strategies of 3 Dibromomethyl 1,2 Benzisoxazole

Nucleophilic Substitution Reactions at the Dibromomethyl Group for Novel Compound Synthesis

The presence of two bromine atoms on the methyl group at the 3-position of the 1,2-benzisoxazole (B1199462) ring renders this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone for the synthesis of a diverse array of derivatives.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The labile bromine atoms in 3-(dibromomethyl)-1,2-benzisoxazole are excellent leaving groups, facilitating reactions with various nucleophiles to form new carbon-heteroatom bonds.

Carbon-Nitrogen (C-N) Bond Formation: Amines can displace the bromine atoms to yield aminomethyl derivatives. For instance, reaction with dialkylamines can lead to the formation of 3-(dialkylaminomethyl)-1,2-benzisoxazole derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity. A notable example involves the synthesis of 3-(2-dialkylaminoethyl)-1,2-benzisoxazole derivatives through Mannich base reactions, where the aminoethyl side chain can enhance interactions with biological targets like enzymes.

Carbon-Oxygen (C-O) Bond Formation: Alkoxides and phenoxides can react with this compound to form the corresponding ethers. This strategy allows for the introduction of a wide range of alkoxy and aryloxy moieties.

Carbon-Sulfur (C-S) Bond Formation: Thiolates are effective nucleophiles for displacing the bromine atoms, leading to the formation of thioethers. A significant application of this reactivity is the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. This is achieved by reacting 3-(bromomethyl)-1,2-benzisoxazole (B15218) with sodium bisulfite, followed by chlorination and amination. nih.gov This multi-step synthesis highlights the utility of the bromomethyl group as a precursor to more complex functional groups. nih.gov

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Amine | Dialkylamine | 3-(Dialkylaminomethyl)-1,2-benzisoxazole | |

| Thiol | Sodium Bisulfite | 3-(Sulfonylmethyl)-1,2-benzisoxazole | nih.gov |

| Alkoxide | Sodium Alkoxide | 3-(Alkoxymethyl)-1,2-benzisoxazole |

Construction of Complex Heterocyclic Systems Utilizing the Dibromomethyl Moiety

The dibromomethyl group serves as a valuable synthon for the construction of more elaborate heterocyclic systems. For example, the synthesis of 1,2,3-triazole-tethered 1,2-benzisoxazoles has been achieved. nih.gov This involves the conversion of the bromomethyl group to an azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various alkynes. nih.gov This "click chemistry" approach provides an efficient route to novel hybrid heterocyclic structures.

Electrophilic Aromatic Substitution on the Benzisoxazole Ring System

The 1,2-benzisoxazole ring itself is an aromatic system and can undergo electrophilic aromatic substitution. wikipedia.org The isoxazole (B147169) portion of the molecule is electron-deficient, which generally deactivates the benzene (B151609) ring towards electrophilic attack. However, substitution is still possible under appropriate conditions. The directing effects of the fused isoxazole ring and any existing substituents on the benzene ring will determine the position of substitution. For isoxazoles, electrophilic substitution is known to favor the 4-position. reddit.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to influence the biological activity of resulting compounds. nih.gov

| Reaction Type | Reagent | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-3-(dibromomethyl)-1,2-benzisoxazole |

| Bromination | Br₂/FeBr₃ | Bromo-3-(dibromomethyl)-1,2-benzisoxazole |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-3-(dibromomethyl)-1,2-benzisoxazole |

Metal-Catalyzed Cross-Coupling Reactions Involving Bromine Centers for Diverse Chemical Libraries

The bromine atoms of the dibromomethyl group can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds. By coupling this compound with various organoboron reagents in the presence of a palladium catalyst, a wide array of aryl or vinyl-substituted benzisoxazole derivatives can be synthesized. nih.govbeilstein-journals.org This methodology is highly valuable for generating chemical libraries for drug discovery and materials science applications. Transition metal-catalyzed cross-coupling reactions have been extensively developed to form not only C-C bonds but also C-O, C-S, and C-N bonds, although the primary application with alkyl halides involves C-C bond formation. rhhz.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Palladium catalyst | 3-(Diarylmethyl)-1,2-benzisoxazole | nih.gov |

| Kumada | Grignard reagent | Iron catalyst | 3-(Dialkyl/diarylmethyl)-1,2-benzisoxazole | bris.ac.uk |

| Negishi | Organozinc reagent | Iron catalyst | 3-(Dialkyl/diarylmethyl)-1,2-benzisoxazole | bris.ac.uk |

Photochemical and Electrochemical Transformations of this compound

While specific studies on the photochemical and electrochemical transformations of this compound are not extensively detailed in the provided search results, the general reactivity of related systems suggests potential pathways. Photochemical and electrochemical methods are considered sustainable technologies for the synthesis of heterocyclic compounds like oxazoles and isoxazoles. researchgate.net These methods can induce unique chemical transformations. For instance, photochemically induced radical reactions could potentially lead to dimerization or other complex rearrangements. Electrochemical methods could be employed for reductive dehalogenation or to initiate coupling reactions under mild conditions. Further research in this area could uncover novel synthetic routes and derivatives of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Centered on the 3 Dibromomethyl 1,2 Benzisoxazole Scaffold

Influence of Halogenation Pattern on Biological Efficacy and Selectivity of Benzisoxazole Derivatives

Halogenation is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as its membrane binding and permeation. nih.gov In the context of 1,2-benzisoxazole (B1199462) derivatives, the position and nature of halogen substituents significantly influence biological outcomes. nih.govnih.gov

Research into 3-substituted 1,2-benzisoxazole derivatives has shown that introducing a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring leads to a marked increase in anticonvulsant activity. nih.gov However, this enhancement in efficacy is often accompanied by an increase in neurotoxicity. nih.gov This dual effect is attributed to factors like enhanced sodium channel blockade. The substitution pattern is therefore a critical determinant of the therapeutic index.

The type of halogen also plays a role. Replacing a hydrogen atom with a chlorine or a trifluoromethyl group can enhance the free energy of partitioning into a lipid membrane, which may increase a compound's ability to cross biological barriers like the blood-brain barrier. nih.gov Studies on other molecular scaffolds have demonstrated that moving from lighter halogens (fluorine) to heavier ones (iodine) can systematically alter biological potency, suggesting that atomic size and polarizability, not just electronegativity, are key factors. nih.gov This principle is relevant for optimizing the selectivity and efficacy of 3-(dibromomethyl)-1,2-benzisoxazole derivatives.

Table 1: Effect of Halogenation on the Biological Activity of 1,2-Benzisoxazole Derivatives

| Position of Substitution | Substituent | Observed Effect on Anticonvulsant Activity | Observed Effect on Neurotoxicity |

|---|---|---|---|

| 5 | Halogen (e.g., Cl) | Increased | Increased nih.gov |

| 3 | -CH₂Br | Starting scaffold for derivatives | Not specified |

Systematic Structural Modifications for Enhanced Pharmacological Profiles

Beyond halogenation, systematic modifications of both the benzene (B151609) ring and the C3-substituent are employed to fine-tune the pharmacological profile of benzisoxazole-based compounds.

Substituents on the benzene portion of the benzisoxazole ring influence its electronic properties through inductive and resonance (conjugative) effects. unizin.orgmsu.edulibretexts.org These effects can activate or deactivate the ring towards certain reactions and modulate interactions with biological targets. unizin.orgmsu.edu

Electron-donating groups (e.g., -OH, -CH₃, -OCH₃) generally increase the electron density of the aromatic ring and are classified as activating groups. unizin.orgmsu.edu

Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) decrease the ring's electron density and are considered deactivating groups. unizin.orgmsu.edu

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a specific receptor or enzyme active site. Conformational analysis of this compound derivatives provides insight into their preferred spatial arrangements.

X-ray crystallography studies on related benzisoxazole structures have revealed that steric and electronic effects can cause deviations from ideal planarity. For example, repulsion between hydrogen atoms can widen exocyclic bond angles, while intramolecular interactions may distort the planarity of the benzisoxazole ring itself. Such distortions can pre-organize the molecule into a conformation that is either favorable or unfavorable for binding to its biological target. Understanding the molecule's conformational preferences is essential for designing derivatives that fit precisely into a receptor's binding pocket, thereby enhancing potency and selectivity.

Development of Prodrug Strategies Incorporating the Dibromomethyl Moiety

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. nih.gov This strategy is often used to overcome challenges such as poor solubility or bioavailability. nih.govacs.org

While specific prodrug strategies for the this compound scaffold are not extensively documented, the chemical reactivity of the dibromomethyl group presents theoretical opportunities. The two bromine atoms make the central carbon atom highly electrophilic and susceptible to nucleophilic attack. This moiety could potentially be designed to be hydrolyzed or enzymatically cleaved in vivo to release an active metabolite.

For example, a hypothetical prodrug could be designed where the dibromomethyl group is converted to an aldehyde or carboxylic acid at the target site. This bio-conversion would unmask a pharmacologically active functional group. The design of such a prodrug would require careful consideration of the stability of the dibromomethyl group and the specific enzymes or physiological conditions required for its conversion to the active form. acs.org

Computational Chemistry in SAR Elucidation for this compound Derivatives

Computational methods are powerful tools for understanding and predicting the properties of molecules, thereby guiding SAR studies and rational drug design. researchgate.net

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide detailed information about the electronic structure of this compound derivatives. rjeid.comepstem.net These methods are used to calculate various molecular properties:

Optimized Molecular Geometry: Predicts the most stable 3D structure, including bond lengths and angles. epstem.net

Electron Distribution: Methods like Molecular Electrostatic Potential (MEP) mapping visualize the electron-rich and electron-poor regions of a molecule, which is crucial for predicting non-covalent interactions with a receptor.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap (ΔE) are indicators of a molecule's chemical reactivity and kinetic stability. rjeid.com A smaller energy gap suggests higher reactivity.

Atomic Charges: Calculating the partial charges on each atom helps to understand intramolecular electronic effects and potential sites for electrostatic interactions. epstem.net

For benzisoxazole derivatives, these computational tools can rationalize observed SAR data. For example, docking simulations can model how different substituents on the benzisoxazole ring affect its binding affinity to a specific target, such as the NaV1.2 sodium channel, providing a molecular basis for observed changes in anticonvulsant activity and neurotoxicity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Bromomethyl)-1,2-benzisoxazole (B15218) |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole |

| 2-Cyanophenol |

| 1,3-Benzoxazole |

| Phenytoin |

| Ethosuximide |

| Anisole |

| Toluene (B28343) |

| o-Nitrotoluene |

| p-Nitrotoluene |

| p-Nitrotoluene |

| Vancomycin |

| Bromomethane |

Molecular Docking and Dynamics Simulations for Potential Target Identification

In the quest to elucidate the pharmacological potential of the this compound scaffold, computational approaches such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools for the identification of potential biological targets. These in silico methods allow for the rapid and cost-effective screening of the compound against vast libraries of macromolecular targets, providing critical insights into its possible mechanisms of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score or binding energy. unisa.it This process involves sampling a multitude of possible conformations and orientations of the this compound molecule within the binding site of a specific protein. The results can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, studies on similar benzoxazole (B165842) derivatives have successfully employed molecular docking to identify and understand their binding modes with targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.govrsc.org

Following molecular docking, molecular dynamics simulations are frequently employed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.govrsc.org MD simulations provide a more realistic representation of the biological environment by simulating the movement of atoms and molecules, offering a deeper understanding of the conformational changes and the persistence of key interactions. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.

While specific molecular docking and dynamics simulation studies on this compound are not extensively reported in publicly available literature, the general principles can be applied to hypothesize its potential targets. Based on the known biological activities of other benzisoxazole derivatives, which include antimicrobial, anticancer, and anticonvulsant effects, several classes of proteins could be considered for computational screening. nih.gov For example, a naturally occurring 1,2-benzisoxazole has been shown to have antibacterial activity against multi-drug resistant Acinetobacter baumannii, with molecular modeling suggesting chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) octaprenyltransferase as potential targets. nih.gov

A hypothetical molecular docking study for this compound against a panel of cancer-related kinases, such as VEGFR-2, could yield results similar to those observed for other benzoxazole scaffolds. nih.govrsc.org The predicted binding affinities and interaction patterns would provide a basis for prioritizing this compound for further experimental validation.

To illustrate the potential outcomes of such a computational investigation, the following table presents a hypothetical summary of molecular docking results for this compound against a selection of plausible protein targets.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target (PDB ID) | Putative Biological Activity | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| VEGFR-2 (e.g., 3VID) | Anticancer | -8.5 | Leu840, Val848, Ala866, Lys868, Cys919, Asp1046 |

| Chorismate pyruvate-lyase | Antibacterial | -7.9 | Arg115, Gly132, Ser155, Tyr212 |

| GABA-A Receptor | Anticonvulsant | -7.2 | Phe99, Tyr157, Tyr205, Thr206 |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -8.1 | Val349, Leu352, Ser530, Tyr385, Arg513 |

Following the identification of promising targets through docking, a molecular dynamics simulation would be the logical next step. A simulation of the this compound-VEGFR-2 complex, for example, would track the atomic coordinates over a period of nanoseconds to confirm that the ligand remains stably bound within the active site. Analysis of the simulation trajectory would reveal the flexibility of the ligand and the protein, as well as the persistence of the hydrogen bonds and hydrophobic contacts predicted by docking.

The computational workflow for such a study is well-established and typically involves the use of specialized software packages.

Table 2: Common Software for Molecular Docking and Dynamics Simulations

| Stage | Software Examples | Purpose |

| Ligand & Protein Preparation | Schrödinger Maestro, AutoDockTools, Chimera | Prepare 3D structures, assign charges, add hydrogens |

| Molecular Docking | AutoDock Vina, Glide, GOLD | Predict binding poses and scores |

| Molecular Dynamics Simulation | AMBER, GROMACS, NAMD | Simulate the dynamic behavior of the complex |

| Analysis | VMD, PyMOL, GROMACS analysis tools | Visualize trajectories, analyze interactions and stability |

Pharmacological Investigations of 3 Dibromomethyl 1,2 Benzisoxazole Derivatives

Anticonvulsant Activity and Neuropharmacological Research

Derivatives of 1,2-benzisoxazole (B1199462) have been a key area of focus in the development of drugs targeting the central nervous system, leading to the creation of established anticonvulsant and antipsychotic medications. nih.govwikipedia.org

Mechanisms of Action in Central Nervous System Pathways

The neuropharmacological effects of 1,2-benzisoxazole derivatives are often attributed to their interaction with key neurotransmitter receptors. For instance, atypical antipsychotics derived from benzisoxazole, such as risperidone, primarily exert their mechanism of action through the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.inforesearchgate.net This dual antagonism is a principal distinction between these atypical antipsychotics and conventional ones. ijpsr.info The blockade of 5-HT2A receptors is thought to increase dopaminergic neuron activity in the striatum, which may help to reduce the extrapyramidal symptoms often associated with D2 receptor antagonism alone. ijpsr.info

Furthermore, research into other derivatives has identified alternative CNS targets. A series of N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to increased acetylcholine levels in the brain, a strategy employed in the palliative treatment of Alzheimer's disease. nih.gov Molecular dynamics simulations suggest that these compounds bind to key residues within the active site of AChE, including Asp-72, Trp-84, and Phe-330. nih.gov

Modulation of Neurotransmitter Systems and Ion Channels

The therapeutic efficacy of 1,2-benzisoxazole derivatives in neurological disorders is closely linked to their ability to modulate neurotransmitter systems and ion channels. The anticonvulsant zonisamide, which features a 1,2-benzisoxazole core, is known to have a multi-faceted mechanism of action that includes the blockade of voltage-gated sodium and T-type calcium channels. wikipedia.orgresearchgate.net This action helps to stabilize neuronal membranes and prevent the rapid, synchronized firing that underlies seizures.

Antimicrobial and Anti-inflammatory Properties

The versatile 1,2-benzisoxazole scaffold has also been explored for its potential in combating microbial infections and inflammatory conditions. nih.gov

Antibacterial and Antifungal Spectrum of Activity and Resistance Mechanisms

A variety of 1,2-benzisoxazole derivatives have demonstrated notable antimicrobial activity. For example, a naturally occurring 1,2-benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has shown significant antibacterial effects against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml. nih.gov Studies into its mechanism suggest that it may target enzymes involved in the metabolic pathway of 4-hydroxybenzoate (B8730719), such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. nih.gov

Synthetic derivatives have also been evaluated for their antimicrobial potential. A series of piperidine-conjugated benzisoxazoles exhibited moderate to good activity against several Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, as well as the Gram-positive bacterium Bacillus subtilis. researchgate.neteurjchem.com Other studies have reported the synthesis of benzisoxazole derivatives of benzothiazole (B30560) with antimicrobial properties. nih.gov Furthermore, some benzenesulfonylurea derivatives of 1,2-benzisothiazole, a related sulfur-containing analog, have shown marked antimycotic action against various fungi, including Madurella mycetomatis and dermatophytes. nih.gov

Modulation of Inflammatory Pathways and Cytokine Production

Several 1,2-benzisoxazole derivatives have been identified as potent anti-inflammatory agents. One mechanism of action involves the inhibition of the arachidonic acid cascade. For instance, 7-methoxy-3-(2-thienyl)-1,2-benzisoxazole was found to be significantly more potent than acetylsalicylic acid in inhibiting arachidonic acid-induced human platelet aggregation. researchgate.net Other derivatives have been shown to inhibit lipoxygenase, another key enzyme in the inflammatory pathway. eurjchem.comresearchgate.net

The modulation of cytokine production is another important anti-inflammatory strategy for this class of compounds. Certain benzoxazole (B165842) derivatives have demonstrated a strong suppressive effect on IL-6-mediated signaling by inhibiting the phosphorylation of STAT3. researchgate.netnih.gov These compounds also suppressed the production of the pro-inflammatory cytokines interferon-γ (IFN-γ) and IL-17 by CD4+ T cells. researchgate.netnih.gov Similarly, bisbenzoxazole derivatives were found to significantly decrease the production of TNF-α, IL-1β, and IL-6 in stimulated macrophages. researchgate.net

Anticancer and Antiproliferative Research

The antiproliferative properties of 1,2-benzisoxazole derivatives have been extensively investigated, revealing their potential as a source of new anticancer agents. nih.govtandfonline.com These compounds have been shown to be active against a range of human cancer cell lines, including those of the lung, breast, colon, liver, and cervix. tandfonline.comnih.govnih.gov

The mechanisms underlying the anticancer activity of these derivatives are varied. Some compounds, such as a series of 1,2,3-triazoles derived from benzisoxazole, have been identified as potent inhibitors of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. nih.gov One such compound demonstrated a half-maximal inhibitory concentration (IC50) of 2 μM against the MV4-11 human acute myeloid leukemia cell line. nih.gov

Other benzoxazole derivatives are designed as analogues of existing anticancer drugs. For example, new phortress (B1677703) analogues, where the benzothiazole core was replaced with a benzoxazole ring system, have shown significant anticancer activity. nih.gov These compounds are believed to act as prodrugs, with their active metabolites inducing the expression of the cytochrome P450 CYP1A1 gene, which is involved in the metabolic activation of certain anticancer agents. nih.gov

Furthermore, some 1,2-benzisoxazole-3-acetamide (B1267419) derivatives have been evaluated for their anticancer activity. tandfonline.com Compound 9c, which contains a cyano group, exhibited very good anticancer activity against the MCF-7 breast cancer cell line with an IC50 of 2.36 µM. researchgate.net Another derivative, compound 7e, was found to be a promising agent against triple-negative breast cancer, with an average IC50 value of 50.36 µM and the ability to inhibit neovascularization and induce apoptosis. nih.gov

Interactive Data Table: Anticancer Activity of Selected 1,2-Benzisoxazole Derivatives This table summarizes the in vitro anticancer activity of various 1,2-benzisoxazole derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/Inhibition) | Reference |

|---|---|---|---|

| Compound 75 (1,2,3-triazole derivative) | MV4-11 (Acute Myeloid Leukemia) | IC50: 2 µM | nih.gov |

| Compound 72 (Amide substituted) | HepG-2 (Liver Carcinoma) | 37.75% inhibition | nih.gov |

| Compound 73 (Amide substituted) | HepG-2 (Liver Carcinoma) | 39.19% inhibition | nih.gov |

| Compound 74 (Amide substituted) | HepG-2 (Liver Carcinoma) | 42.06% inhibition | nih.gov |

| Compound 9b (1,2-benzisoxazole-3-acetamide) | A549 (Lung Cancer) | IC50: 4.72 µM | tandfonline.com |

| Compound 9b (1,2-benzisoxazole-3-acetamide) | MCF-7 (Breast Cancer) | IC50: 4.39 µM | tandfonline.com |

| Compound 9c (1,2-benzisoxazole-3-acetamide) | MCF-7 (Breast Cancer) | IC50: 2.36 µM | researchgate.net |

| Compound 7e (Piperidine derivative) | MDAMB-231 (Breast Cancer) | IC50: 50.36 µM | nih.gov |

| Compound 3m (Phortress analogue) | Various (Colon, Breast, Lung, Liver, Brain) | Attractive anticancer effect | nih.gov |

| Compound 3n (Phortress analogue) | Various (Colon, Breast, Lung, Liver, Brain) | Attractive anticancer effect | nih.gov |

Mechanistic Investigations of Cytotoxicity

The cytotoxic effects of 3-(dibromomethyl)-1,2-benzisoxazole derivatives have been a focal point of research, with studies elucidating their mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like histone deacetylases.

Apoptosis Induction: Several derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, a series of 1,2,3-triazole derivatives tethered to a 1,2-benzisoxazole moiety were found to induce apoptosis in acute myeloid leukemia (AML) cells. nih.gov One of the most potent compounds, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB), was shown to increase the sub-G1 cell population and the number of apoptotic cells at submicromolar concentrations in MOLM13, MOLM14, and MV4-11 cell lines. nih.gov Similarly, novel hydrazonoyl halides have been shown to induce apoptosis in MCF-7 breast cancer cells through the upregulation of caspase-3 and BAX, which are key mediators of the p53-dependent apoptotic pathway. researchgate.net

Cell Cycle Arrest: The ability to halt the cell cycle is another critical mechanism by which these derivatives exert their anticancer effects. Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.gov Specifically, certain compounds were found to arrest the cell cycle at different phases, such as the G1 and G2/M phases, preventing cancer cell proliferation. nih.govmdpi.com Studies on other related heterocyclic compounds, like quinazoline (B50416) sulfonates and carbazole (B46965) or benzimidazole (B57391) sulfonamide derivatives, have also reported cell cycle arrest in the G2/M phase. mdpi.com

Histone Deacetylase Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. nih.gov Derivatives of 1,2-benzisoxazole have been identified as potential HDAC inhibitors. Molecular docking studies of 1,2,3-triazole derivatives of 1,2-benzisoxazole with the second deacetylase domain of HDAC6 revealed a high degree of complementarity to the enzyme's binding site. nih.gov This interaction is predicted to inhibit the enzyme's activity, leading to downstream effects like the induction of p21 and tubulin acetylation, ultimately contributing to the antiproliferative effects observed in AML cells. nih.gov

Targeting Specific Cancer Cell Lines and Oncogenic Molecular Pathways

Research has demonstrated the selective cytotoxicity of this compound derivatives against various cancer cell lines and their ability to interfere with specific oncogenic pathways.

Derivatives have shown significant antiproliferative effects against human acute myeloid leukemia (AML) cells, including MV4-11, MOLM13, and MOLM14 lines, while showing selectivity over normal bone marrow cells. nih.gov The compound PTB, a 1,2,3-triazole derivative, exhibited a potent IC50 value of 2 µM against MV4-11 cells. nih.gov Furthermore, other derivatives have been found to be cytotoxic against a range of solid tumor cell lines, including those from breast cancer (MCF7, MDA-MB-231, BT474), colon cancer (SW480), lung adenocarcinoma (A549), and Ishikawa cells. nih.govnih.govresearchgate.net

The molecular pathways targeted by these compounds are also being actively investigated. For example, some 1,2,3-triazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key player in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.gov By downregulating the expression of VEGFR1 in MCF7 breast cancer cells, these compounds can potentially inhibit tumor progression. nih.gov Other derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, a well-known oncogenic driver. nih.gov The docking studies of these compounds revealed interactions similar to the established EGFR inhibitor, erlotinib. nih.gov

Other Emerging Biological Activities

Beyond their anticancer properties, derivatives of this compound have shown promise in a variety of other therapeutic areas.

Antioxidant Activity and Radical Scavenging Mechanisms

Certain derivatives of 1,2-benzisoxazole have demonstrated notable antioxidant properties. The evaluation of benzotriazoloquinazolines, for example, revealed their capacity to scavenge free radicals in assays such as the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging test. nih.gov Computational studies on benzimidazole-arylhydrazone hybrids have shed light on their radical scavenging mechanisms, indicating their ability to deactivate highly reactive hydroxyl radicals, as well as alkoxyl and hydroperoxyl radicals, through hydrogen atom transfer or radical adduct formation. nih.gov

Anti-glycation Properties

While direct evidence for the anti-glycation properties of this compound itself is limited in the provided search results, the broader class of 1,2-benzisoxazole derivatives, particularly those incorporating a 1,2,3-triazole moiety, have been investigated for a range of biological activities, including those that could be relevant to combating glycation. nih.gov Glycation is a non-enzymatic process that can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases. The antioxidant properties observed in some derivatives may indirectly contribute to anti-glycation effects by quenching the free radicals that can accelerate glycation reactions.

Acetylcholinesterase Inhibition and Alzheimer's Disease Research

A significant area of investigation for 1,2-benzisoxazole derivatives is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov A series of N-benzylpiperidine benzisoxazoles have been developed that show potent and selective inhibition of AChE. nih.gov For instance, the N-acetyl derivative 1g and the morpholino derivative 1j displayed IC50 values of 3 nM and 0.8 nM, respectively, with high selectivity over butyrylcholinesterase. nih.gov Molecular modeling studies have suggested that these inhibitors bind to key amino acid residues in the active site of AChE, including Asp-72, Trp-84, and Phe-330. nih.gov The ability of these compounds to inhibit AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine, makes them promising candidates for palliative treatment of Alzheimer's disease. nih.gov

Acaricidal and Insecticidal Activities

The biological activities of benzisoxazole derivatives extend to the control of pests. While specific studies on the acaricidal and insecticidal activities of this compound were not the primary focus of the provided search results, related heterocyclic compounds have shown such properties. For example, benzothiazolic derivatives have been found to be active against Culex pipiens larvae, with the activity being dependent on the nature of the substituent at the 2-position of the heterocycle. nih.gov This suggests that derivatives of 1,2-benzisoxazole could also be explored for their potential as acaricides and insecticides.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(Dibromomethyl)-1,2-benzisoxazole by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzisoxazole ring and the single proton of the dibromomethyl group.

Aromatic Region: The four protons on the benzene (B151609) ring typically appear in the downfield region, approximately between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns (e.g., doublets, triplets, doublet of doublets) depend on their position and coupling with adjacent protons, providing confirmation of the substitution pattern on the benzisoxazole core.

Aliphatic Region: A characteristic singlet is expected for the methine proton (-CHBr₂). Due to the strong deshielding effect of the two bromine atoms, this signal would appear significantly downfield compared to a standard methyl group, likely in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Aromatic Carbons: The spectrum would display eight distinct signals corresponding to the eight carbon atoms of the benzisoxazole core. The carbons of the benzene portion typically resonate between δ 110 and 140 ppm. The two carbons of the isoxazole (B147169) ring would have characteristic shifts, with the C=N carbon appearing further downfield.

Aliphatic Carbon: The carbon of the dibromomethyl group (-CHBr₂) is expected to appear at a much higher chemical shift (further upfield) than the aromatic carbons, likely in the range of δ 30-40 ppm, influenced by the attached bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Benzisoxazole Ring | ¹H | 7.0 - 8.5 | m | Multiplet corresponding to 4 aromatic protons. |

| Dibromomethyl | ¹H | 6.5 - 7.5 | s | Singlet for the single methine proton. |

| Benzisoxazole Ring | ¹³C | 110 - 165 | - | Signals for the 8 carbons of the bicyclic system. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula and investigating the fragmentation patterns of this compound. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy.

The molecular formula of this compound is C₈H₅Br₂NO. nih.govchemicalbook.com The expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which will show a characteristic distribution due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

Fragmentation analysis provides further structural confirmation. Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound include:

Loss of a bromine radical (·Br) to form an [M-Br]⁺ ion.

Subsequent loss of the second bromine radical or an HBr molecule.

Cleavage of the isoxazole ring, a common fragmentation pathway for such heterocyclic systems. fluorine1.ru

Table 2: Expected HRMS Data for this compound

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₅Br₂NO | |

| Nominal Mass | 291 g/mol | Calculated using the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |

| Average Mass | 290.94 g/mol | chemicalbook.com |

| Isotopic Pattern | M⁺, M+2, M+4 | Characteristic pattern for a dibrominated compound, with approximate intensity ratios of 1:2:1. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would show characteristic absorption bands:

Aromatic C-H Stretch: Typically found above 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the benzisoxazole ring system, appearing in the 1500-1650 cm⁻¹ region.

C-O Stretching: Associated with the isoxazole ring, usually in the 1000-1300 cm⁻¹ range.

C-Br Stretch: A key indicator, expected in the lower frequency region of the spectrum, generally between 500-650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The benzisoxazole ring system contains conjugated π-electrons, which are expected to absorb UV light, leading to π → π* transitions. These would likely result in strong absorption bands in the 250-350 nm range. Weaker n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms may also be observed.

Table 3: Summary of Expected Spectroscopic Data (IR and UV-Vis)

| Technique | Vibration/Transition | Expected Wavenumber/Wavelength |

|---|---|---|

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ |

| IR Spectroscopy | C=N / C=C Stretch | 1500 - 1650 cm⁻¹ |

| IR Spectroscopy | C-O Stretch | 1000 - 1300 cm⁻¹ |

| IR Spectroscopy | C-Br Stretch | 500 - 650 cm⁻¹ |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this method can provide unambiguous proof of its structure.

The analysis would yield precise data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-N, C-O, C-Br).

Bond Angles: The angles formed between three connected atoms, defining the geometry of the molecule.

Torsional Angles: Describing the rotation around bonds and confirming the planarity of the benzisoxazole ring.

Intermolecular Interactions: Revealing how molecules are packed in the crystal lattice, including potential hydrogen bonds or halogen bonds.

This technique would definitively confirm the connectivity of the dibromomethyl group at the 3-position of the 1,2-benzisoxazole (B1199462) core.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water). fluorine1.ru

Purity Assessment: The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance (as determined by UV-Vis spectroscopy).

Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, GC can also be used for purity analysis. The sample is vaporized and passed through a column, separating components based on their boiling points and interactions with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities. fluorine1.ru

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Bromomethyl)-1,2-benzisoxazole (B15218) |

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |

| Acetonitrile |

| Methanol |

Toxicological Research and Safety Assessment Frameworks

In Vitro and In Vivo Toxicological Evaluation Methodologies

Toxicological assessments for this class of compounds utilize a variety of established experimental models to predict potential adverse effects in humans.

Given that derivatives of 1,2-benzisoxazole (B1199462) are investigated for their effects on the central nervous system, neurotoxicity is a key area of concern. Studies on derivatives of 3-(bromomethyl)-1,2-benzisoxazole (B15218) have demonstrated notable anticonvulsant properties, which are often evaluated alongside neurotoxic effects.

Seizure Models: Preclinical evaluation of anticonvulsant activity, a primary therapeutic target for this chemical family, is often conducted in rodent models using induced seizures. The maximal electroshock (MES) test in mice is a common model used to assess the efficacy of potential anticonvulsant compounds. For instance, derivatives like 3-sulfamoylmethyl-1,2-benzisoxazole (also known as AD-810) were found to be effective against electrically and chemically induced maximal seizures in animal models. researchgate.netnih.gov These studies are crucial for determining the therapeutic potential while also providing initial insights into the neurological effects of the compounds.

Rotorod Test: The Rotorod test is a standard method for evaluating motor coordination and is particularly sensitive for detecting neurological deficits. nih.gov While specific data on the use of the Rotorod test for 3-(dibromomethyl)-1,2-benzisoxazole is not detailed in the available literature, it is a fundamental tool in neurotoxicology. The test measures the ability of a rodent to remain on a rotating rod, and impaired performance can indicate motor incoordination, a potential sign of neurotoxicity. For derivatives, a neurotoxic dose (NTD50), the dose at which 50% of animals exhibit toxicity, is often determined, and motor impairment is a key sign of this toxicity. nih.gov

The table below summarizes the neurotoxicity and anticonvulsant assessment methods relevant to the 1,2-benzisoxazole chemical class.

| Test/Model | Purpose | Relevance to this compound Derivatives |

| Maximal Electroshock (MES) Seizure Model | To evaluate anticonvulsant efficacy. | Derivatives have shown significant activity in suppressing maximal seizures in mice. researchgate.net |

| Chemical Seizure Models (e.g., pentylenetetrazol) | To assess the spectrum of anticonvulsant activity. | Derivatives have been tested against chemically induced seizures. nih.gov |

| Rotorod Test | To measure motor coordination and detect neurotoxic deficits. | A standard method for determining the neurotoxic dose (NTD50) for this class of compounds. nih.govnih.gov |

Currently, there is a lack of specific published studies detailing the hepatotoxic or nephrotoxic potential of this compound itself. However, toxicological studies of other brominated organic compounds can provide some insight into potential hazards. For example, studies on the flame retardant 2,2-bis(bromomethyl)-1,3-propanediol (B29016) revealed specific kidney lesions in mice, with males being more sensitive than females, indicating a potential for nephrotoxicity. nih.gov Such findings underscore the importance of evaluating kidney function and histology in toxicological assessments of brominated compounds.

Mechanisms of Toxicity and Identification of Adverse Event Profiles

The reactivity of the bromomethyl group is a key factor in the potential toxicity of this compound. It is suggested that the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological macromolecules like proteins and DNA. This action can lead to enzyme inhibition or genetic damage, representing a plausible mechanism for toxicity.

The adverse event profile for this compound is not well-defined in the public domain. However, research into its derivatives provides clues. For example, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase not only anticonvulsant activity but also neurotoxicity. nih.gov This suggests that neurotoxicity is a primary concern for this chemical class. The anticonvulsant derivative 3-sulfamoylmethyl-1,2-benzisoxazole was reported to have less neurotoxicity and lethal toxicity compared to other antiepileptic drugs of its time. nih.gov

Strategies for Designing Safer Analogues Based on Toxicological Insights

A significant area of research involving 3-(bromomethyl)-1,2-benzisoxazole is its use as a scaffold to create safer and more effective therapeutic agents. Toxicological findings directly inform this process. The goal is to maximize the desired pharmacological activity while minimizing toxicity, thereby achieving a favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose).

The development of 3-(sulfamoylmethyl)-1,2-benzisoxazole is a prime example of this strategy. nih.gov By synthesizing various derivatives from 3-(bromomethyl)-1,2-benzisoxazole and evaluating their anticonvulsant activity (ED50) against their neurotoxicity (NTD50), researchers could identify compounds with improved safety profiles. The key findings that have guided the design of safer analogues are summarized below.

| Structural Modification | Impact on Activity and Toxicity | Implication for Design |

| Introduction of a halogen at the 5-position | Increased anticonvulsant activity and increased neurotoxicity. nih.gov | This highlights a trade-off between efficacy and toxicity that must be carefully managed. |

| Substitution of the bromomethyl group with a sulfamoylmethyl group | Resulted in a compound with potent anticonvulsant activity and a favorable therapeutic index. nih.gov | Demonstrates that modifying the 3-position substituent is a successful strategy for enhancing safety. |

This iterative process of synthesis, biological testing, and toxicological evaluation is fundamental to the development of safer medicines based on the 1,2-benzisoxazole core structure.

Future Perspectives and Identification of Key Research Gaps

Challenges and Opportunities in the Scalable Synthesis of 3-(Dibromomethyl)-1,2-benzisoxazole Derivatives

The synthesis of 3-(halomethyl)-1,2-benzisoxazole derivatives is of significant interest as these compounds serve as crucial intermediates for creating a variety of more complex molecules. For instance, 3-(bromomethyl)-1,2-benzisoxazole (B15218) is a precursor for synthesizing 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, which have shown marked anticonvulsant activity. nih.gov

Challenges:

Hazardous Reagents: The introduction of the dibromomethyl group often requires the use of elemental bromine or other harsh brominating agents, which pose significant safety and environmental challenges, particularly at an industrial scale.

Purification: The purification of intermediates and final products can be challenging, often relying on chromatographic techniques that are not ideal for large-scale production due to high solvent consumption and cost. researchgate.net

Opportunities:

Development of Novel Synthetic Methods: There is an opportunity to develop more efficient and direct methods for synthesizing the 1,2-benzisoxazole (B1199462) ring system. Research into one-pot reactions or tandem cyclization processes could significantly streamline production. chim.it

Flow Chemistry: The use of continuous flow reactors could mitigate the hazards associated with highly reactive brominating agents by allowing for precise control over reaction conditions and minimizing the volume of hazardous materials at any given time.

Chromatography-Free Purification: Investigating alternative purification methods such as crystallization, trituration, or organic-organic extraction could lead to more scalable and cost-effective manufacturing processes. researchgate.net

Identification of Unexplored Biological Targets and Novel Therapeutic Applications

Derivatives of the 1,2-benzisoxazole scaffold have been extensively investigated and are known to exhibit a wide range of pharmacological activities. They have been developed as antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials. nih.govtaylorandfrancis.com However, the vast chemical space accessible from this compound suggests that many potential biological targets remain unexplored.

Known Biological Activities of Benzisoxazole Derivatives:

| Therapeutic Area | Biological Target(s) | Reference |

|---|---|---|

| Neuropsychiatry | Dopamine (B1211576) (D2, D3) and Serotonin (B10506) (5-HT1A, 5-HT2A) Receptors | taylorandfrancis.com |

| Neurodegenerative | Acetylcholinesterase | nih.gov |

| Epilepsy | Voltage-gated Sodium Channels (presumed) | wikipedia.org |

| Inflammation/Cancer | Heat shock protein 90 (Hsp90) | nih.gov |

| Metabolic Disease | Peroxisome proliferator-activated receptor (PPARδ, PPARγ) | nih.govnih.gov |

| Infectious Disease | Mycobacterium tuberculosis | taylorandfrancis.com |

Future Research Directions and Novel Applications:

Demyelinating Disorders: Novel benzisoxazole derivatives have been identified as potent agonists of the peroxisome proliferator-activated receptor δ (PPARδ). nih.gov These compounds stimulate the differentiation of oligodendrocyte precursor cells in vitro, indicating their potential for treating demyelinating disorders such as multiple sclerosis. nih.govnih.gov

Inherited Blood Disorders: Recent patent filings have disclosed benzisoxazole derivatives capable of inducing fetal hemoglobin (HbF) expression. This presents a novel therapeutic strategy for the treatment of beta-hemoglobinopathies like sickle cell disease and beta-thalassemia. google.com

Metabolic Syndrome: Beyond diabetes, the benzisoxazole scaffold shows promise in addressing other aspects of metabolic syndrome, including obesity and related disorders, potentially through modulation of targets like PPARs. researchgate.net